- Efficient and chromatography-free methodology for the modular synthesis of oligo-(1H-pyrazol-4-yl)-arenes with controllable size, shape and steric bulk, Tetrahedron Letters, 2016, 57(8), 895-898
Cas no 95162-14-4 (4-Bromo-1-trityl-1H-pyrazole)
4-Bromo-1-trityl-1H-pyrazole structure
Product Name:4-Bromo-1-trityl-1H-pyrazole
CAS-Nr.:95162-14-4
MF:C22H17BrN2
MW:389.287784337997
MDL:MFCD09907863
CID:799235
PubChem ID:10834188
Update Time:2024-10-25
4-Bromo-1-trityl-1H-pyrazole Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-Bromo-1-trityl-1H-pyrazole
- 4-Bromo-1-tritylpyrazole
- 1H-Pyrazole,4-bromo-1-(triphenylmethyl)-
- 4-Bromo-1-trityl-1H-pyraziole
- 4-bromo-1-(triphenylmethyl)-1H-pyrazole
- 1H-Pyrazole, 4-bromo-1-(triphenylmethyl)-
- N-trityl-4-bromopyrazole
- 4-bromo-1-N-tritylpyrazole
- 1-Trityl-4-bromo-1H-pyrazole
- 4-bromo-1-trityl-1-H-pyrazole
- CPENTLJGGGSVAJ-UHFFFAOYSA-N
- RB3227
- 6345AC
- TRA0007730
- AM62736
- SC-
- 4-Bromo-1-(triphenylmethyl)-1H-pyrazole (ACI)
- Pyrazole, 4-bromo-1-trityl- (7CI)
- 4-Bromo-1-triphenylmethyl-1H-pyrazole
- 95162-14-4
- SCHEMBL511015
- CHEMBL4919985
- 4-BROMO-1-(TRIPHENYLMETHYL)PYRAZOLE
- AKOS016002521
- VDA16214
- SY023837
- AS-9018
- DTXSID90445567
- MFCD09907863
-
- MDL: MFCD09907863
- Inchi: 1S/C22H17BrN2/c23-21-16-24-25(17-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H
- InChI-Schlüssel: CPENTLJGGGSVAJ-UHFFFAOYSA-N
- Lächelt: BrC1=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)N=C1
Berechnete Eigenschaften
- Genaue Masse: 388.05800
- Monoisotopenmasse: 388.05751g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 4
- Komplexität: 363
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.8
- XLogP3: 5.7
Experimentelle Eigenschaften
- Dichte: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 186-188 ºC (hexane )
- Löslichkeit: Insuluble (7.4E-4 g/L) (25 ºC),
- PSA: 17.82000
- LogP: 5.48580
4-Bromo-1-trityl-1H-pyrazole Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Sealed in dry,Room Temperature
4-Bromo-1-trityl-1H-pyrazole Zolldaten
- HS-CODE:2933199090
- Zolldaten:
China Zollkodex:
2933199090Übersicht:
29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
4-Bromo-1-trityl-1H-pyrazole Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-200mg |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 200mg |
55.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-1g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 1g |
191.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JD088-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 98% | 5g |
840.0CNY | 2021-07-14 | |
| Alichem | A049002406-10g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 10g |
$178.50 | 2023-08-31 | |
| Alichem | A049002406-25g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 95% | 25g |
$353.50 | 2023-08-31 | |
| Chemenu | CM120447-5g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 5g |
$108 | 2021-08-06 | |
| Chemenu | CM120447-10g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 10g |
$219 | 2021-08-06 | |
| Chemenu | CM120447-25g |
4-Bromo-1-tritylpyrazole |
95162-14-4 | 95+% | 25g |
$468 | 2021-08-06 | |
| TRC | B700325-2.5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 2.5g |
$ 50.00 | 2022-06-06 | ||
| TRC | B700325-5g |
4-Bromo-1-trityl-1H-pyrazole |
95162-14-4 | 5g |
$ 65.00 | 2022-06-06 |
4-Bromo-1-trityl-1H-pyrazole Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran , Water ; 0 °C; overnight, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- Synthesis of 4-aryl-1H-pyrazoles by Suzuki-Miyaura cross coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids, Heterocycles, 2010, 81(6), 1509-1516
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: tert-Butyl peroxybenzoate Catalysts: (OC-6-22)-Tris[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,2-Dichloroethane ; 24 h, rt
Referenz
- Azolation of Benzylic C-H Bonds via Photoredox-Catalyzed Carbocation Generation, Journal of the American Chemical Society, 2023, 145(7), 3861-3868
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 3 h, rt
Referenz
- Scalable 9-Step Synthesis of the Splicing Modulator NVS-SM2, Journal of Organic Chemistry, 2018, 83(5), 2954-2958
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 90 min, 0 °C
1.2 36 h, 0 °C
1.3 Reagents: Water
1.2 36 h, 0 °C
1.3 Reagents: Water
Referenz
- Solvent-free synthesis of metal-organic frameworks using low-melting metal salts, ChemRxiv, 2022, 1, 1-11
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
1.2 0 °C; 0 °C → rt; 16 h, rt
1.3 Reagents: Ethanol ; 0 °C
Referenz
- Synthesis of functionalized 5-(4-arylpiperazin-1-yl)-N-arylpentanamides and their evaluation as D3 receptor ligands, Medicinal Chemistry Research, 2022, 31(5), 735-748
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Referenz
- Pyrazole compounds as modulators of MAGL, ABHD6 and FAAH and methods of making and using same, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 40 h, rt
Referenz
- Preparation of pyrrole derivatives as androgen receptor antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 24 h, 80 °C
Referenz
- Preparation of substituted phthalazinamines as Aurora kinase modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; 0 °C; 2 d, rt
Referenz
- Preparation of N-(mercaptoacyl)phenylalanine derivatives as inhibitors of angiotensin converting enzyme (ACE) and/or neutral endopeptidase (NEP), World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 0 °C; 1 h, 0 °C
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
1.2 15 min, 0 °C; 0 °C → rt; 24 h, rt
Referenz
- Evaluating the Robustness of Metal-Organic Frameworks for Synthetic Chemistry, ACS Applied Materials & Interfaces, 2021, 13(15), 17517-17531
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt
Referenz
- Preparation of pyrrolopyridines as Tec kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
Referenz
- Inverse Electron Demand Diels-Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope, Journal of the American Chemical Society, 2011, 133(31), 12285-12292
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt; 0 °C; 3 h, 70 °C
Referenz
- Preparation of pyridine derivatives substituted with heterocycle and phosphonoamino and antifungal agents containing the same, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; overnight, rt
Referenz
- Preparation of aryloxypyridinamines and related compounds as inhibitors of Notch signaling pathway and use thereof in treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 2 h, 0 °C → rt
Referenz
- Rhodium/Chiral Diene Complexes in the Catalytic Asymmetric Arylation of β-Pyrazol-1-yl Acrylates, Organic Letters, 2015, 17(5), 1142-1145
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; rt; 2 h, 90 °C
Referenz
- Preparation of hetero-bifunctional pomalidomide derivatives as GSPT1 degraders for treatment of cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
1.2 Solvents: Water ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized, rt
Referenz
- Identification and Profiling of Hydantoins-A Novel Class of Potent Antimycobacterial DprE1 Inhibitors, Journal of Medicinal Chemistry, 2018, 61(24), 11221-11249
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 0 °C; 12 h, 28 °C
Referenz
- Pyrazolyl derivatives as SYK inhibitors and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 1 h, rt; 30 min, 0 °C; 30 min, rt
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
1.2 20 min, 0 °C; 3 h, rt
1.3 Reagents: Water ; 0 °C
Referenz
- Antifungal triazole derivatives, processes for preparing them, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
4-Bromo-1-trityl-1H-pyrazole Raw materials
- (chlorodiphenylmethyl)benzene
- Benzene,1,1',1''-(iodomethylidyne)tris-
- Triphenylmethane
- 4-Bromopyrazole
4-Bromo-1-trityl-1H-pyrazole Preparation Products
4-Bromo-1-trityl-1H-pyrazole Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole
Bestellnummer:A849196
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:23
Preis ($):177.0
Email:sales@amadischem.com
4-Bromo-1-trityl-1H-pyrazole Verwandte Literatur
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95162-14-4)4-Bromo-1-trityl-1H-pyrazole
Reinheit:99%
Menge:25g
Preis ($):177.0